
Docosane, 5-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosane, 5-butyl-: is a hydrocarbon compound with the molecular formula C26H54 . It is a member of the alkane family, specifically a branched alkane. The structure consists of a docosane backbone with a butyl group attached to the fifth carbon atom. This compound is also known by other names such as 5-butyldocosane and 5-n-butyldocosane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosane, 5-butyl- typically involves the alkylation of docosane with butyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of docosane, 5-butyl- may involve catalytic hydrogenation of longer-chain alkenes or alkynes followed by selective alkylation. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Docosane, 5-butyl- primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products Formed:
Oxidation: Formation of butyldocosanol, butyldocosanal, or butyldocosanoic acid.
Reduction: No significant change as alkanes are already reduced.
Substitution: Formation of halogenated derivatives such as 5-butyldocosyl chloride or bromide.
Scientific Research Applications
Docosane, 5-butyl- finds applications in various fields due to its unique properties:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of docosane, 5-butyl- is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
Comparison with Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
Hexacosane: A straight-chain alkane with the formula C26H54.
Tetracosane: A straight-chain alkane with the formula C24H50.
Comparison: Docosane, 5-butyl- differs from these similar compounds due to the presence of a butyl group at the fifth carbon atom. This branching significantly alters its physical and chemical properties, such as melting point, boiling point, and reactivity. The branched structure also affects its interaction with other molecules, making it unique in its applications .
Properties
CAS No. |
55282-16-1 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-25-26(23-8-5-2)24-9-6-3/h26H,4-25H2,1-3H3 |
InChI Key |
CSRNPDQIQWQJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


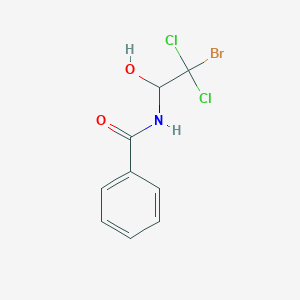
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
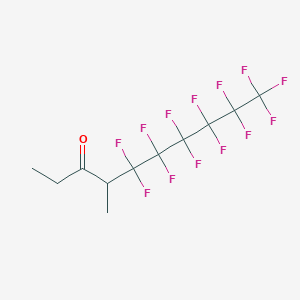
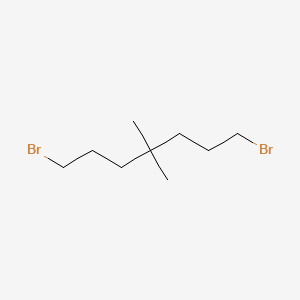
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
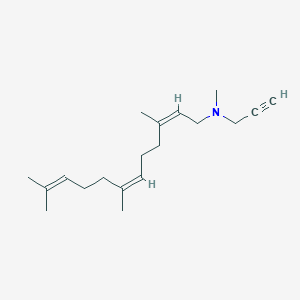
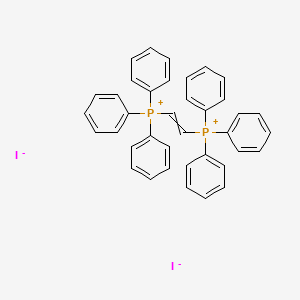
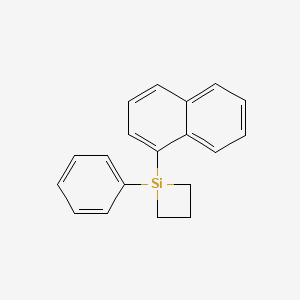
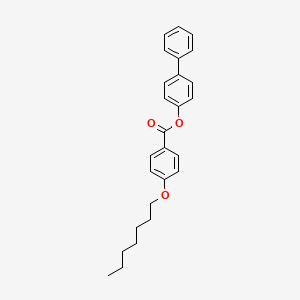
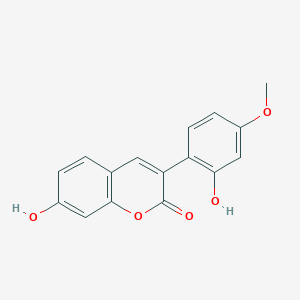
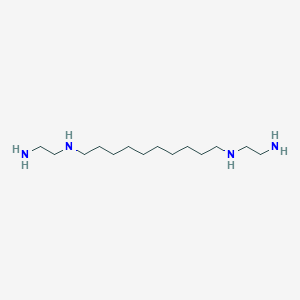
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
